![molecular formula C22H19N3O3 B4739274 N-[4-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide](/img/structure/B4739274.png)
N-[4-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide
Overview
Description
N-[4-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide, commonly known as NBCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBCA is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. The c-Myc protein is a proto-oncogene that regulates cell growth and proliferation. Overexpression of c-Myc is associated with many types of cancers, including breast, colon, and lung cancer. Inhibition of the c-Myc-Max interaction by NBCA has been shown to reduce tumor growth in preclinical studies.
Mechanism of Action
NBCA inhibits the protein-protein interaction between c-Myc and Max by binding to the Max protein. This binding prevents the formation of the c-Myc-Max complex, which is required for c-Myc to function as a transcription factor. Inhibition of the c-Myc-Max complex leads to the downregulation of c-Myc target genes, which are involved in cell growth and proliferation. This ultimately leads to the inhibition of tumor growth.
Biochemical and Physiological Effects:
NBCA has been shown to have minimal toxicity and side effects in preclinical studies. NBCA has been shown to inhibit tumor growth in vivo without affecting normal cell growth. NBCA has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments. In addition, NBCA has been shown to have neuroprotective effects in preclinical studies.
Advantages and Limitations for Lab Experiments
NBCA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. NBCA has been shown to have minimal toxicity and side effects in preclinical studies, which makes it a promising candidate for further development. However, the limitations of NBCA include its specificity for the c-Myc-Max interaction, which may limit its efficacy in certain types of cancer. In addition, the optimal dosage and administration of NBCA for cancer therapy are still being investigated.
Future Directions
There are several future directions for the development of NBCA. One potential direction is the optimization of the synthesis method to improve the yield and purity of NBCA. Another direction is the development of NBCA analogs with improved specificity and efficacy. In addition, further preclinical and clinical studies are needed to investigate the optimal dosage and administration of NBCA for cancer therapy. Finally, the potential applications of NBCA in other diseases, such as Alzheimer's disease and Parkinson's disease, should be further investigated.
Scientific Research Applications
NBCA has been extensively studied for its potential applications in cancer therapy. In preclinical studies, NBCA has been shown to inhibit the growth of various types of cancer cells, including breast, colon, and lung cancer cells. NBCA has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer therapy, NBCA has also been studied for its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-benzamido-N-(4-carbamoylphenyl)-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-14-7-8-17(13-19(14)25-21(27)16-5-3-2-4-6-16)22(28)24-18-11-9-15(10-12-18)20(23)26/h2-13H,1H3,(H2,23,26)(H,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWYDMJPIDTRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-4-methyl-3-[(phenylcarbonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.